molecular formula C13H11N3O2S2 B12929331 Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 55612-99-2

Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate

Cat. No.: B12929331
CAS No.: 55612-99-2
M. Wt: 305.4 g/mol
InChI Key: DVHWCAFSPYXJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is a complex organic compound that features a benzimidazole core substituted with a thiophene ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the thiophene ring and the carbamate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or thiophene rings.

Scientific Research Applications

Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The thiophene ring and carbamate group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, are known for their antiparasitic activity.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide are used in organic synthesis and materials science.

    Carbamate Derivatives: Compounds such as carbaryl and fenobucarb are used as insecticides and have different biological activities.

Uniqueness

Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to its combination of a benzimidazole core, a thiophene ring, and a carbamate group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

55612-99-2

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

methyl N-(6-thiophen-3-ylsulfanyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C13H11N3O2S2/c1-18-13(17)16-12-14-10-3-2-8(6-11(10)15-12)20-9-4-5-19-7-9/h2-7H,1H3,(H2,14,15,16,17)

InChI Key

DVHWCAFSPYXJMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.